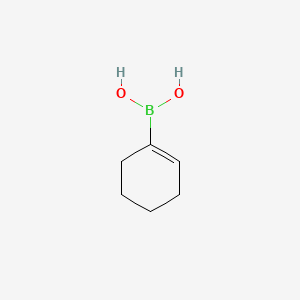

1-cyclohexenylboronic Acid

描述

GS-6637 是一种高度选择性的醛脱氢酶亚型 2 (ALDH2) 抑制剂。 该化合物已被证明在治疗行为和物质成瘾方面具有潜力,因为它可以防止病理生理学多巴胺激增和相关的渴望,而不会改变基础多巴胺水平 。 GS-6637 目前正处于 II 期临床试验阶段,用于治疗可卡因和酒精使用障碍 .

准备方法

GS-6637 的制备涉及其前药 GS-548351 的合成。合成路线通常包括以下步骤:

核心结构的形成: GS-548351 的核心结构是通过一系列有机反应合成的,包括亲核取代和缩合反应。

官能团修饰: 将特定官能团引入核心结构,以提高其作为 ALDH2 抑制剂的选择性和效力。

纯化和分离: 最终产物采用色谱技术纯化,并以结晶固体的形式分离.

GS-6637 的工业生产方法可能涉及在受控条件下扩大这些合成路线,以确保最终产品的稳定性和纯度。

化学反应分析

GS-6637 经历了几种类型的化学反应,包括:

氧化: GS-6637 可以被氧化形成各种代谢物。常见的氧化试剂包括过氧化氢和其他氧化剂。

还原: 还原反应可以将 GS-6637 转化为其还原形式。常见的还原剂包括硼氢化钠和氢化铝锂。

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。

科学研究应用

Synthetic Applications

1-Cyclohexenylboronic acid is primarily utilized in cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, making it crucial for synthesizing complex organic molecules.

Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Coupling

| Boronic Acid | Reactivity | Yield % | Conditions |

|---|---|---|---|

| This compound | High | 85-95 | Aqueous THF with base |

| Arylboronic Acid | Moderate | 70-80 | Organic solvents |

| Alkylboronic Acid | Low | 50-60 | Requires higher temperatures |

The table illustrates that this compound exhibits superior reactivity compared to other types of boronic acids, making it a preferred choice in many synthetic pathways .

Biological Applications

Research has indicated that boronic acids, including this compound, possess various biological activities. These include:

- Anticancer Activity : Studies have shown that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. This inhibition leads to apoptosis in cancer cells.

- Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, indicating potential as an antimicrobial agent.

- Enzyme Inhibition : Boronic acids are known to act as enzyme inhibitors by forming reversible covalent bonds with active site residues. This characteristic is particularly useful in drug design .

Case Study 1: Synthesis of Anticancer Agents

A study utilized this compound in the synthesis of a novel class of proteasome inhibitors. The compound was successfully coupled with various aryl halides, leading to derivatives that exhibited promising anticancer activity in vitro.

Case Study 2: Antimicrobial Efficacy Testing

In another research project, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, indicating moderate potency compared to standard antibiotics.

Mechanistic Insights

The mechanism of action for reactions involving this compound typically involves several key steps:

- Transmetalation : This step involves the exchange of the boron atom with a metal atom from the coupling partner.

- Formation of a Carbon-Carbon Bond : Following transmetalation, the final step is the formation of a new carbon-carbon bond through reductive elimination.

These steps highlight the versatility and efficiency of using boronic acids in synthetic organic chemistry .

作用机制

GS-6637 通过选择性抑制醛脱氢酶亚型 2 (ALDH2) 来发挥其作用。这种抑制阻止了与渴望和寻求药物行为相关的多巴胺病理生理激增。 通过调节多巴胺能色调,GS-6637 降低了物质使用障碍患者复发的可能性 .

相似化合物的比较

GS-6637 独特之处在于其对醛脱氢酶亚型 2 的高选择性。类似化合物包括:

双硫仑: 一种非选择性和不可逆的醛脱氢酶亚型 1 和 2 抑制剂,用于治疗酒精依赖症。

伐尼克兰: 尼古丁乙酰胆碱受体的部分激动剂,用于戒烟.

与这些化合物相比,GS-6637 由于其选择性和对 ALDH2 的可逆抑制,提供了一种更具针对性的方法,具有更少的副作用 .

生物活性

1-Cyclohexenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which allows them to interact with various biological molecules, making them valuable in drug design and development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound can be attributed to its ability to interact with specific biomolecules through the formation of boronate esters. This interaction is particularly relevant in the context of:

- Enzyme Inhibition : Boronic acids can act as enzyme inhibitors by binding to the active sites of enzymes, particularly serine proteases and glycosidases. The reversible nature of this binding allows for modulation of enzymatic activity, which can be exploited in therapeutic contexts.

- Cellular Signaling : The compound may influence cellular signaling pathways by modulating protein interactions and stability, thereby affecting processes such as apoptosis and cell proliferation.

Biological Activities

This compound has been studied for various biological activities, including:

- Anticancer Activity : Research indicates that certain boronic acids exhibit cytotoxic effects against cancer cells. For instance, studies have shown that compounds similar to this compound can induce apoptosis in tumor cells through the inhibition of proteasome activity, similar to bortezomib, a well-known anticancer drug .

- Antiviral Properties : Some boronic acids have demonstrated antiviral activities by inhibiting viral replication through interference with viral proteins. This suggests potential applications in treating viral infections .

- Antibacterial Effects : Boronic acids have been reported to possess antibacterial properties, offering a potential avenue for developing new antibiotics amidst rising antibiotic resistance .

Case Studies and Research Findings

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of cyclohexene with boron reagents under controlled conditions. The resulting compound can be further modified to enhance its biological activity or selectivity towards specific targets. For example, modifications can improve solubility or alter pharmacokinetic properties, making it more suitable for therapeutic applications .

属性

IUPAC Name |

cyclohexen-1-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BO2/c8-7(9)6-4-2-1-3-5-6/h4,8-9H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWQKJXJNKYMAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CCCCC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397532 | |

| Record name | cyclohexen-1-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89490-05-1 | |

| Record name | cyclohexen-1-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Cyclohexenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。